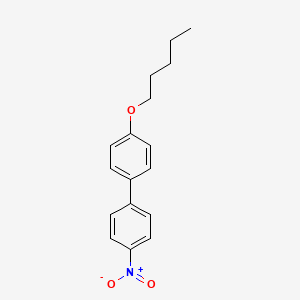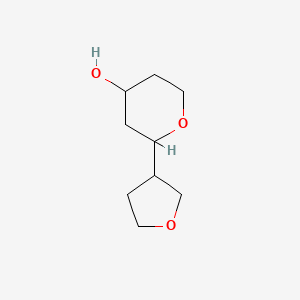
2H-Pyran-4-ol, tetrahydro-2-(tetrahydro-3-furanyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2H-Pyran-4-ol, tetrahydro-2-(tetrahydro-3-furanyl)-” is a chemical compound with the molecular formula C5H10O2 . It is also known by other names such as Tetrahydro-4H-pyran-4-ol and tetrahydro-2H-pyran-4-ol .
Molecular Structure Analysis
The molecular structure of “2H-Pyran-4-ol, tetrahydro-2-(tetrahydro-3-furanyl)-” consists of a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms .
Physical And Chemical Properties Analysis
The molecular weight of “2H-Pyran-4-ol, tetrahydro-2-(tetrahydro-3-furanyl)-” is 102.1317 . Other physical and chemical properties are not specified in the search results.
Scientific Research Applications
Monoamine Transport Inhibition
The compound has been a focus in studies examining its potential as a monoamine transport inhibitor, potentially offering therapeutic properties for conditions such as depression. Research has shown that analogues of 2H-Pyran-4-ol can exhibit significant inhibition of monoamine transporters like dopamine, serotonin, and norepinephrine transporters in the brain. For instance, certain compounds demonstrated potential antidepressant properties in animal models, indicated by decreased immobility in drug-treated rats compared to controls (Santra et al., 2012).
Antitumor and Immunomodulatory Effects
Compounds related to 2H-Pyran-4-ol have been studied for their antitumor activities and effects on immune cells, such as macrophages and natural killer (NK) cells. For instance, derivatives of tetrahydro-2-furanyl and tetrahydro-2-pyranyl ethers of β-D-glucans demonstrated the ability to enhance macrophage tumoricidal activity and augment NK cell activity, correlating with their antitumor activities against various cancers (Uchida & Sasaki, 1983).
Adjuvant in Chemotherapy
Studies have explored the role of pyran copolymers as adjuvants in chemotherapy. For example, Pyran copolymer, a polyanion with interferon-inducing and macrophage-stimulating properties, has been investigated as a potential antitumor agent. It was found to be effective as an adjuvant to chemotherapy against murine leukemia and solid tumors, suggesting its potential to enhance the efficacy of chemotherapeutic regimens (Mohr et al., 1975).
Phosphodiesterase Inhibition
2H-Pyran-4-ol derivatives have also been identified as phosphodiesterase inhibitors. Such inhibitors can have implications for enhancing synaptic plasticity and cognitive functions. For instance, one study identified a potent and selective phosphodiesterase 9 inhibitor that significantly improved cognitive performance in rodent models, indicating potential applications in conditions like Alzheimer's disease (Hutson et al., 2011).
properties
IUPAC Name |
2-(oxolan-3-yl)oxan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-8-2-4-12-9(5-8)7-1-3-11-6-7/h7-10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRAOTPRRQFMRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1O)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Pyran-4-ol, tetrahydro-2-(tetrahydro-3-furanyl)- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 6-(2-bromoacetyl)-, 1,1-dimethylethyl ester](/img/structure/B2463102.png)
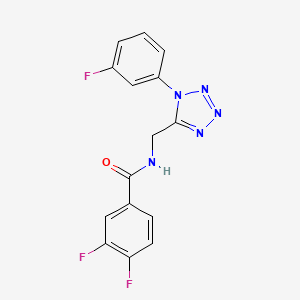
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbenzamide](/img/structure/B2463104.png)
![1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium; tetrafluoroboranuide](/img/structure/B2463105.png)
![N-(4-fluorophenyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2463108.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4-methoxy-2-methylphenyl)piperidine-4-carboxamide](/img/structure/B2463109.png)
![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2463110.png)
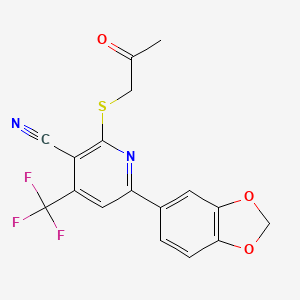
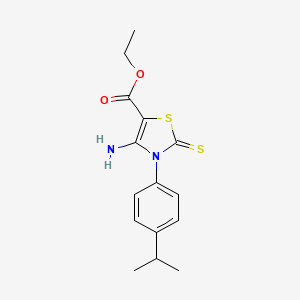
![1-(5-Chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2463115.png)
![(2,5-Dimethylfuran-3-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2463116.png)
![2-Chloro-N-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]acetamide](/img/structure/B2463121.png)

